N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide
Description
N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a cyclohexene moiety, and a sulfonyl group
Properties
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S/c1-21(19,20)12-14-7-9-17(10-8-14)15(18)16-11-13-5-3-2-4-6-13/h5,14H,2-4,6-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNUABOQHREED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCN(CC1)C(=O)NCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Cyclohexene Moiety: The cyclohexene group is introduced via alkylation or similar reactions, often using cyclohexene derivatives.
Sulfonylation: The methylsulfonyl group is added through sulfonylation reactions, typically using reagents like methanesulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing sulfonyl groups.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
Epoxides and Diols: From oxidation of the cyclohexene moiety.
Sulfides and Thiols: From reduction of the sulfonyl group.
Functionalized Piperidines: From substitution reactions on the piperidine ring.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential lead compound for the development of new pharmaceuticals.
Biochemical Research: It can be used as a probe to study enzyme mechanisms and receptor interactions.
Industry:
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialized polymers.
Agricultural Chemicals: Its derivatives may serve as active ingredients in pesticides or herbicides.
Mechanism of Action
The mechanism by which N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide: Similar structure but with a saturated cyclohexyl group.
N-(cyclohexen-1-ylmethyl)-4-(ethylsulfonylmethyl)piperidine-1-carboxamide: Similar structure but with an ethylsulfonyl group.
Uniqueness: N-(cyclohexen-1-ylmethyl)-4-(methylsulfonylmethyl)piperidine-1-carboxamide is unique due to the presence of the cyclohexene moiety, which imparts distinct chemical reactivity and potential biological activity compared to its saturated or differently substituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
